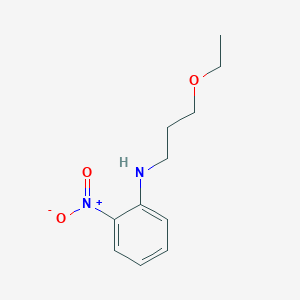

N-(3-ethoxypropyl)-2-nitroaniline

CAS No.: 1040329-50-7

Cat. No.: VC6086964

Molecular Formula: C11H16N2O3

Molecular Weight: 224.26

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1040329-50-7 |

|---|---|

| Molecular Formula | C11H16N2O3 |

| Molecular Weight | 224.26 |

| IUPAC Name | N-(3-ethoxypropyl)-2-nitroaniline |

| Standard InChI | InChI=1S/C11H16N2O3/c1-2-16-9-5-8-12-10-6-3-4-7-11(10)13(14)15/h3-4,6-7,12H,2,5,8-9H2,1H3 |

| Standard InChI Key | XZYGYBQREWZCEB-UHFFFAOYSA-N |

| SMILES | CCOCCCNC1=CC=CC=C1[N+](=O)[O-] |

Introduction

Chemical Identity and Nomenclature

Systematic Naming and Synonyms

The IUPAC name for this compound is N-(3-ethoxypropyl)-2-nitroaniline, reflecting its substitution pattern: an aniline derivative with a nitro group at position 2 and a 3-ethoxypropyl group attached to the nitrogen . Alternative designations include:

These identifiers facilitate precise referencing in chemical databases and procurement systems.

Molecular Formula and Structural Representation

The compound’s molecular formula, C₁₁H₁₆N₂O₃, corresponds to the following structural features:

-

Aromatic core: Benzene ring with -NO₂ at C2

-

Aliphatic chain: Propyl group (C3) with an ethoxy (-OCH₂CH₃) substituent at C3’

-

Amine linkage: -NH- connecting the aromatic and aliphatic moieties

Table 1: Molecular Formula Breakdown

| Component | Count |

|---|---|

| Carbon | 11 |

| Hydrogen | 16 |

| Nitrogen | 2 |

| Oxygen | 3 |

Physicochemical Properties

Molecular Weight and Composition

The molecular weight of 224.26 g/mol was calculated using PubChem’s standardized algorithms, which consider isotopic abundance and elemental atomic weights . This parameter influences solubility, volatility, and chromatographic behavior.

Spectroscopic Identifiers

Key spectroscopic descriptors include:

-

InChI: InChI=1S/C11H16N2O3/c1-2-16-9-5-8-12-10-6-3-4-7-11(10)13(14)15/h3-4,6-7,12H,2,5,8-9H2,1H3

-

SMILES: CCOCCCNC1=CC=CC=C1N+[O-]

These identifiers enable precise structural searches in chemical databases and simulations.

Physical State and Stability

While experimental data on melting/boiling points remain unreported, analogies to structurally similar nitroanilines suggest:

-

Physical state: Likely liquid or low-melting solid at room temperature

-

Stability: Expected sensitivity to strong oxidizers and UV radiation due to the nitro group

-

Storage: Recommended in inert atmospheres at low temperatures to prevent decomposition

Synthetic and Reactivity Considerations

Synthesis Pathways

Though no direct synthesis reports exist for N-(3-ethoxypropyl)-2-nitroaniline, analogous nitroaniline derivatives are typically prepared through:

-

Nitration: Electrophilic substitution on pre-functionalized anilines

-

Alkylation: Introduction of the 3-ethoxypropyl group via nucleophilic substitution or reductive amination

-

Protection/Deprotection: Use of temporary protecting groups to direct regioselectivity

A plausible route could involve:

-

Step 1: Nitration of N-(3-ethoxypropyl)aniline using HNO₃/H₂SO₄

-

Step 2: Purification via column chromatography to isolate the ortho isomer

Reactivity Profile

The compound’s reactivity is dominated by two functional groups:

-

Nitro Group:

-

Electrophilic aromatic substitution deactivation

-

Reduction to amine (-NH₂) under catalytic hydrogenation

-

-

Ethoxypropyl Chain:

-

Ether cleavage via HI or BBr₃

-

Oxidative degradation of the propyl spacer

-

Table 2: Predicted Reactivity under Standard Conditions

| Reaction Type | Reagents | Expected Product |

|---|---|---|

| Reduction | H₂/Pd-C | N-(3-ethoxypropyl)-1,2-diaminobenzene |

| Acidic Hydrolysis | HBr (48%) | 3-bromopropyl derivative |

| Nucleophilic Aromatic Substitution | NaN₃, Cu(I) | Azide-functionalized analogue |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume